L-Leucyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Leucyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, potentially altering the peptide’s activity.
Reduction: Reduction reactions can reverse oxidation or reduce disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Amino acid derivatives, coupling agents like HATU or EDC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while substitution can yield peptide analogs with altered sequences.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for therapeutic applications, such as targeting specific proteins or pathways in disease treatment.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Leucyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-lysine
- L-Leucyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-arginine
Uniqueness
L-Leucyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence and the presence of the diaminomethylidene group. This structural feature may confer distinct biological activities and interactions compared to similar peptides.
Properties
CAS No. |
832731-13-2 |
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Molecular Formula |
C27H46N8O6 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C27H46N8O6/c1-16(2)15-17(28)23(37)34-13-5-9-20(34)25(39)35-14-6-10-21(35)24(38)33-12-4-8-19(33)22(36)32-18(26(40)41)7-3-11-31-27(29)30/h16-21H,3-15,28H2,1-2H3,(H,32,36)(H,40,41)(H4,29,30,31)/t17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
VUIQZKYWAUAARE-SXYSDOLCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
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